Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-
Description
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-, is a structurally complex benzamide derivative featuring a benzo[b]thien-2-ylsulfonyl substituent and dichloro groups at the 2,4-positions of the benzamide core. For instance, N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide (C₁₄H₉ClN₂OS, molar mass 288.75 g/mol) shares structural similarities, including a benzothiazole sulfonamide moiety and halogen substituents, which are associated with antimicrobial and cytotoxic activities . The dichloro substitution pattern in such compounds often enhances lipophilicity and binding affinity to biological targets, as seen in other benzamide derivatives .
Properties
CAS No. |
702693-54-7 |
|---|---|
Molecular Formula |
C15H9Cl2NO3S2 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
N-(1-benzothiophen-2-ylsulfonyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C15H9Cl2NO3S2/c16-10-5-6-11(12(17)8-10)15(19)18-23(20,21)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H,18,19) |
InChI Key |
KOXVJJRVNOHOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dichlorobenzoyl Chloride
Chlorination of 2,4-Dichlorotoluene
The chlorination of 2,4-dichlorotoluene using chlorine gas ($$ \text{Cl}_2 $$) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator yields 2,4-dichlorotrichlorobenzyl as an intermediate. The reaction proceeds at 95–105°C under vacuum to minimize side reactions. Gas chromatography (GC) monitoring ensures completion when residual 2,4-dichlorotoluene levels fall below 0.05%. Hydrolysis of the trichlorobenzyl intermediate with water at 110–120°C produces 2,4-dichlorobenzoyl chloride in yields exceeding 98%.
Key Reaction Parameters:
Synthesis of Benzo[b]thiophene-2-Sulfonyl Chloride
Electrophilic Sulfur-Mediated Cyclization
Benzo[b]thiophene is treated with t-butyllithium (t-BuLi) at 0°C in tetrahydrofuran (THF), followed by sulfur dioxide ($$ \text{SO}_2 $$) and N-chlorosuccinimide (NCS) to yield benzo[b]thiophene-2-sulfonyl chloride . This method introduces a thiomethyl group with high regioselectivity and achieves yields of 53–95% depending on substituents.
Key Reaction Parameters:
Formation of the Sulfonamide Intermediate
Reaction of 2,4-Dichloroaniline with Benzo[b]thiophene-2-Sulfonyl Chloride
2,4-Dichloroaniline reacts with benzo[b]thiophene-2-sulfonyl chloride in dichloromethane or THF using triethylamine as a base to form N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloroaniline . The reaction typically completes within 2–4 hours at room temperature, with yields exceeding 85%.
Key Reaction Parameters:
Acylation to Form the Target Benzamide
Coupling of N-(Benzo[b]thien-2-ylsulfonyl)-2,4-dichloroaniline with 2,4-Dichlorobenzoyl Chloride
The sulfonamide intermediate undergoes acylation with 2,4-dichlorobenzoyl chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method avoids racemization and achieves yields of 70–80% after recrystallization.
Key Reaction Parameters:
Alternative Pathway: Direct Sulfonylation of 2,4-Dichlorobenzamide
Base-Mediated Sulfonylation
2,4-Dichlorobenzamide is deprotonated with sodium hydride (NaH) in THF and reacted with benzo[b]thiophene-2-sulfonyl chloride at −78°C. This method, though less common due to the low nucleophilicity of amides, provides moderate yields (40–50%) after 12–24 hours.
Key Reaction Parameters:
Analytical Validation and Characterization
Spectroscopic Confirmation
- $$ ^1\text{H NMR} $$ : Aromatic protons appear at δ 7.37–8.70 ppm, with sulfonamide N–H at δ 8.61 (singlet).
- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm$$ ^{-1} $$) and S=O (1150–1350 cm$$ ^{-1} $$) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z 373.3 (M+H$$ ^+ $$) align with the expected molecular weight.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acylation-Sulfonylation | 80 | 98 | High efficiency, scalable | Requires coupling agents |
| Direct Sulfonylation | 45 | 95 | Fewer steps | Low yields, harsh conditions |
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzamides, depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with a receptor, modulating its signaling pathways. The exact mechanism of action can vary depending on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Key Compounds for Comparison :
Triazine-linked benzamides (e.g., compounds 51–55 from ): Feature 4-benzylthio-2-chloro substituents and triazine-based sulfamoyl groups. Variations include fluorine (51), trifluoromethyl (52), and methoxy substituents (53–55) on the aryl-triazine moiety.
N-(2-Aminoethyl)-2,4-dichloro-N-substituted benzamides (e.g., compounds 12–17 from ): Incorporate aminoethyl linkers and diverse aryl groups (e.g., dichlorophenyl, chlorophenoxy).
Benzothiazole sulfonamides (e.g., N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide from ): Utilize benzothiazole as a bioisostere for the benzo[b]thienyl group.
Substituent Impact :
- Halogenation : 2,4-Dichloro substitution (common in all analogs) increases electrophilicity and membrane permeability. 3,4-Dichloro derivatives (e.g., compound 13 in ) exhibit superior antifungal activity against C. albicans compared to 2,4-dichloro isomers .
- Sulfonamide vs. Thiourea : Sulfonamide-linked compounds (e.g., ) generally show higher thermal stability (melting points 237–279°C) due to strong hydrogen-bonding networks, whereas thiourea derivatives (e.g., ) prioritize cytotoxic activity via kinase inhibition .
Biological Activity
Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- is a sulfonamide derivative with significant potential in medicinal chemistry, particularly as an anti-cancer agent. This compound exhibits unique structural properties that contribute to its biological activity, primarily through its interactions with specific protein kinases.
Chemical Structure and Properties
The compound features a benzamide structure linked to a benzo[b]thien-2-ylsulfonyl group with dichloro substitutions at the 2 and 4 positions of the benzene ring. This configuration enhances its reactivity and biological efficacy.
Research indicates that Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- acts as a modulator of protein kinases , particularly Rho-associated protein kinases (ROCKs) . ROCKs are crucial in various cellular processes such as cell proliferation and migration. The inhibition of ROCK activity suggests potential therapeutic applications in treating diseases like cancer and cardiovascular disorders.
Biological Activity Overview
The biological activity of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- can be summarized as follows:
| Activity | Description |
|---|---|
| Protein Kinase Modulation | Inhibits ROCK activity, affecting cell signaling pathways. |
| Anticancer Potential | Demonstrated efficacy in inhibiting cancer cell proliferation and migration. |
| Biochemical Tool | Useful for research in cell signaling involving Rho kinases. |
Inhibition Studies
In vitro studies have shown that this compound interacts with specific proteins involved in cellular signaling pathways. Techniques like surface plasmon resonance and isothermal titration calorimetry have been utilized to assess binding affinities and kinetics, revealing significant interactions with ROCKs.
Case Studies
- Cancer Treatment : In a study focusing on the anticancer effects of similar compounds, Benzamide derivatives were evaluated for their ability to inhibit tumor growth in various cancer cell lines. The results indicated that compounds with similar structural features effectively reduced cell viability and induced apoptosis in cancer cells .
- Cardiovascular Disorders : Another study highlighted the role of ROCK inhibitors in managing cardiovascular diseases. Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- was noted for its potential to reduce vascular smooth muscle contraction, thereby contributing to lower blood pressure and improved vascular health.
Future Directions
The unique structure of Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro- positions it as a promising candidate for further drug development. Ongoing research aims to optimize its pharmacological properties and explore its efficacy against various molecular targets beyond ROCKs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
